4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
“4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1003048-72-3 . It has a molecular weight of 229.05 and its linear formula is C9H6BrFO .
Molecular Structure Analysis
The molecular structure of “4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is represented by the linear formula C9H6BrFO . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .
Physical And Chemical Properties Analysis
“4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . More detailed physicochemical properties, such as LogP, hydrogen bond donor and acceptor count, and topological polar surface area, can be found in databases like PubChem .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Bromo-fluoro-indenone derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds. For instance, the synthesis of "1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" demonstrates the utility of similar bromo-fluoro compounds in constructing complex molecules with potential biological activities. This process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's role in medicinal chemistry for developing new therapeutic agents (Wang et al., 2016).
Materials Science and Nanotechnology
In materials science, bromo-fluoro derivatives are utilized in the synthesis of advanced materials. For example, the development of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks illustrates how such compounds can be instrumental in creating materials with specific optical properties. These materials find applications in optoelectronics, including light-emitting diodes (LEDs) and photovoltaic cells, highlighting the versatility of bromo-fluoro-indenone derivatives in materials engineering (Fischer et al., 2013).
Organic Synthesis and Chemical Reactions
Bromo-fluoro-indenone derivatives are valuable in organic synthesis, serving as precursors or intermediates in various chemical reactions. Their utility in constructing complex molecular architectures is evidenced by their role in generating enantioselective compounds and facilitating novel organic transformations. This application is crucial for synthesizing molecules with precise stereochemical configurations, important in drug development and synthetic chemistry (Schreiner et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHWYGTXAJDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702404 | |
Record name | 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1003048-72-3 | |
Record name | 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-fluoroindan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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